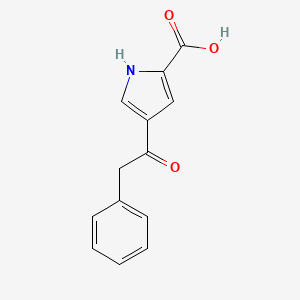

4-(2-苯乙酰基)-1H-吡咯-2-羧酸

描述

Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .

Synthesis Analysis

While specific synthesis methods for “4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid” are not available, phenylacetic acid can be used to synthesize a variety of phenyl substituted compounds by Pd (II)-catalyzed C-H activation/aryl-aryl coupling reaction .Molecular Structure Analysis

The molecular structure of phenylacetic acid consists of a phenyl ring attached to an acetic acid group . The linear formula is C6H5CH2CO2H .Chemical Reactions Analysis

Phenylacetic acid can undergo various reactions. For instance, it can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis

Phenylacetic acid is a white solid with a strong honey-like odor . It has a density of 1.081 g/mL at 25 °C (lit.) . The melting point is 76-78 °C (lit.) and the boiling point is 265 °C (lit.) .科学研究应用

1. 吡咯衍生物的合成

4-(2-苯乙酰基)-1H-吡咯-2-羧酸在各种吡咯衍生物的合成中起着至关重要的作用。例如,Galenko等人(2015)的一项研究展示了该化合物在金属中继催化下与5-烷氧基或5-氨基异恶唑进行多米诺反应,高效生成4-酰基吡咯-2-羧酸衍生物。该方法强调了吡咯衍生物在有机合成和材料科学中的重要性 (Galenko, Galenko, Khlebnikov, & Novikov, 2015).

2. 在手性分配中的作用

该化合物在手性分配研究中也起着重要作用。Yashima等人(1997)探索了带有氨基的苯乙炔在羧酸手性分配中的应用。他们发现,由这些化合物衍生的某些聚合物表现出诱导圆二色性,这对于确定酸的手性很有用。这项研究突出了吡咯衍生物在立体化学分析和对映异构体分离中的潜力 (Yashima, Maeda, Matsushima, & Okamoto, 1997).

3. 结构和光谱研究

对吡咯衍生物的分子结构和光谱性质的研究极大地促进了化学分析领域的发展。Singh, Rawat和Sahu (2014)对源自4-乙酰-3,5-二甲基-1H-吡咯-2-羧酸乙酯的含查耳酮衍生物的吡咯进行的研究阐明了此类化合物的振动分析和非线性光学性质,表明它们在光学材料和光谱分析中的潜在应用 (Singh, Rawat, & Sahu, 2014).

4. 药物研究

在排除药物使用、剂量和副作用的情况下,值得注意的是,吡咯羧酸衍生物,包括4-(2-苯乙酰基)-1H-吡咯-2-羧酸,通常被研究其潜在的药物应用。例如,Muchowski等人(1985)对5-酰基-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸的研究探索了它们在止痛和抗炎药开发中的潜力,展示了其在药物发现中的广泛应用范围 (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

5. 农业应用

在农业领域,4-(2-苯乙酰基)-1H-吡咯-2-羧酸的衍生物已被合成并评估为谷物作物种子的生长促进因子,如Mikhedkina等人的研究所示(2019)。这项研究提供了对这些化合物在增强种子萌发和生长方面的潜在应用的见解,为农业领域提供了创新的解决方案 (Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019).

安全和危害

未来方向

作用机制

Target of Action

A structurally similar compound, (2e)-n-hydroxy-3-[1-methyl-4-(phenylacetyl)-1h-pyrrol-2-yl]prop-2-enamide, targets histone deacetylase 8 . This enzyme plays a crucial role in the regulation of gene expression.

Mode of Action

It can be inferred that the compound might interact with its targets in a manner similar to other phenylacetyl derivatives .

Biochemical Pathways

The compound is likely involved in the phenylacetic acid (PAA) catabolic pathway, a central intermediate pathway in bacterial degradation of aromatic components . This pathway involves approximately 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Pharmacokinetics

The adme properties of phenylacetic acid, a related compound, suggest that it is metabolized by phenylacetate esterases found in the human liver cytosol .

Result of Action

The compound’s involvement in the paa catabolic pathway suggests it may play a role in biofilm formation and antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid. For instance, the presence of other aromatic compounds in the environment could potentially affect the efficiency of the PAA catabolic pathway .

属性

IUPAC Name |

4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12(6-9-4-2-1-3-5-9)10-7-11(13(16)17)14-8-10/h1-5,7-8,14H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVGIOVSZCLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

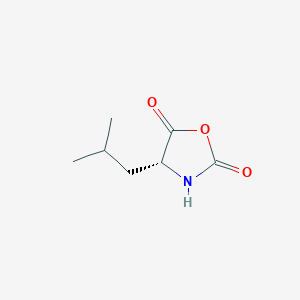

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

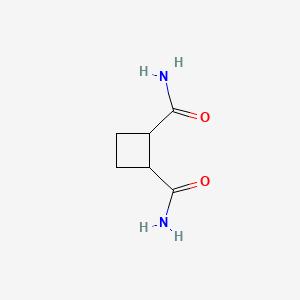

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-5-ol](/img/structure/B1634701.png)

![2-Methyl-4-[(2-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1634704.png)

![3-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B1634719.png)